molecular formula C23H29N3O5 B2843992 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one CAS No. 898429-27-1

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one

Cat. No.: B2843992
CAS No.: 898429-27-1
M. Wt: 427.501
InChI Key: NRNYKHKSRZDGDY-UHFFFAOYSA-N
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Description

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with a methoxyphenyl group, a pyranone ring, and a pyrrolidinone moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one typically involves multiple steps, including the formation of the piperazine ring, the introduction of the methoxyphenyl group, and the coupling with the pyranone and pyrrolidinone moieties. Common synthetic routes may involve:

    Formation of Piperazine Derivative: Starting with a suitable piperazine precursor, the methoxyphenyl group is introduced through a nucleophilic substitution reaction.

    Coupling Reactions: The piperazine derivative is then coupled with a pyranone intermediate under specific conditions, often involving catalysts and solvents to facilitate the reaction.

    Final Assembly: The pyrrolidinone moiety is introduced in the final step, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating neurological disorders, cardiovascular diseases, and other medical conditions.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core and methoxyphenyl group but differ in their overall structure and specific functional groups.

    4-(4-Methyl-piperazin-1-yl)-2-phenyl-quinoline: Another compound with a piperazine ring, but with different substituents and a quinoline core.

Uniqueness

2-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5-[2-oxo-2-(pyrrolidin-1-yl)ethoxy]-4H-pyran-4-one stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

2-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-5-(2-oxo-2-pyrrolidin-1-ylethoxy)pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-29-19-6-4-18(5-7-19)25-12-10-24(11-13-25)15-20-14-21(27)22(16-30-20)31-17-23(28)26-8-2-3-9-26/h4-7,14,16H,2-3,8-13,15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRNYKHKSRZDGDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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